3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-ol
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Overview
Description
3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-ol is a complex organic compound that belongs to the class of sulfonylpyridines This compound is characterized by the presence of a chloro group, a piperazine ring, and a sulfonyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Chloro Group: The chloro group is introduced via a halogenation reaction, often using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Sulfonyl Group: The sulfonyl group is attached through a sulfonation reaction, typically using sulfonyl chlorides in the presence of a base.
Formation of the Pyridine Ring: The pyridine ring is formed through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride
- 3-(4-methylpiperazin-1-yl)aniline
- 5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1H-benzo[d]-imidazole hydrochloride
Uniqueness
3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-ol is unique due to the presence of both a sulfonyl group and a piperazine ring attached to a pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H14ClN3O3S |
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Molecular Weight |
291.76 g/mol |
IUPAC Name |
3-chloro-5-(4-methylpiperazin-1-yl)sulfonyl-1H-pyridin-4-one |
InChI |
InChI=1S/C10H14ClN3O3S/c1-13-2-4-14(5-3-13)18(16,17)9-7-12-6-8(11)10(9)15/h6-7H,2-5H2,1H3,(H,12,15) |
InChI Key |
FAXZEIXBRBMVLI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CNC=C(C2=O)Cl |
Origin of Product |
United States |
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